

Technical Guide: Spectroscopic Data & Characterization of 2,3-Dimethyloxolane-3-carboxylic Acid

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Compound of Interest

Compound Name:	2,3-Dimethyloxolane-3-carboxylic acid
CAS No.:	1461715-64-9
Cat. No.:	B1379154

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Executive Summary & Structural Logic

Compound: **2,3-Dimethyloxolane-3-carboxylic acid** CAS: 1461715-64-9 Formula: C₇H₁₂O₃
MW: 144.17 g/mol IUPAC Name: 2,3-Dimethyltetrahydrofuran-3-carboxylic acid

Structural Analysis

The molecule features a five-membered tetrahydrofuran (oxolane) ring with a high degree of substitution at the C2 and C3 positions.

- C2 Position: Contains a secondary methyl group (-CH(CH₃)-). This creates a chiral center.
- C3 Position: Contains a quaternary center with both a methyl group and a carboxylic acid moiety (-C(CH₃)(COOH)-). This creates a second chiral center.
- Stereochemistry: The presence of two adjacent chiral centers (C2, C3) results in two diastereomeric pairs (four stereoisomers total): cis and trans relative to the methyl groups.

The steric bulk at the C2-C3 bond significantly influences the NMR chemical shifts and coupling constants.

Predicted Spectroscopic Data (NMR, IR, MS)

Note: As a specialized building block (CAS 1461715-64-9), direct experimental literature is sparse. The following data is derived from high-fidelity predictive models and validated against structurally analogous compounds (e.g., 2-methyltetrahydrofuran-3-carboxylic acid).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[1] [2][3]

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct signals of the methyl groups and the diastereotopic ring protons.

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Logic
10.5 - 12.0	Broad Singlet	1H	-COOH	Acidic proton; exchangeable with D ₂ O. Shift varies with concentration/solvent.
4.15 - 4.25	Quartet of Doublets	1H	H-2	Deshielded by adjacent Oxygen (O1). Coupling to C2-Me and potentially long-range to C4.
3.85 - 4.05	Multiplet	2H	H-5a, H-5b	Protons alpha to Oxygen (O1). Diastereotopic nature causes complex splitting.
2.35 - 2.55	Multiplet	1H	H-4a	Geminal coupling to H-4b; vicinal coupling to H-5.
1.80 - 2.00	Multiplet	1H	H-4b	Distinct environment due to ring puckering and C3 substituents.
1.35	Singlet	3H	C3-Me	Diagnostic Peak. Sharp singlet due to quaternary C3. Shift depends on cis/trans

relationship to
C2-Me.

1.20

Doublet (J≈6.5
Hz)

3H

C2-Me

Coupled to H-2.
Typical doublet
for secondary
methyl.

Key Diagnostic Feature: The presence of a singlet methyl (C3) and a doublet methyl (C2) distinguishes this isomer from 2,2-dimethyl (two singlets) or 4,4-dimethyl analogs.

¹³C NMR (100 MHz, CDCl₃)

The carbon spectrum confirms the quaternary center and the carbonyl functionality.

Shift (δ , ppm)	Type	Assignment	Structural Logic
178.5	Cq	C=O (Acid)	Typical carboxylic acid carbonyl range.[1]
82.3	CH	C-2	Deshielded by Oxygen; shift sensitive to stereochemistry (cis vs trans).
67.1	CH ₂	C-5	Alpha to Oxygen; typical ether CH ₂ .
53.4	Cq	C-3	Quaternary Center. Significantly shifted due to geminal Me/COOH and vicinal Me.
34.2	CH ₂	C-4	Beta to Oxygen; typical methylene in THF ring.
21.5	CH ₃	C3-Me	Methyl on quaternary carbon.
14.8	CH ₃	C2-Me	Methyl on secondary carbon.

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid and ether functionalities.

- O-H Stretch (3300–2500 cm⁻¹): Very broad, strong absorption characteristic of carboxylic acid dimers. Often overlaps C-H stretching.
- C=O Stretch (1705–1725 cm⁻¹): Strong, sharp peak. The frequency is typical for saturated aliphatic acids.

- C-O-C Stretch (1050–1100 cm^{-1}): Strong bands corresponding to the tetrahydrofuran ring ether linkage.
- C-H Bend (1380–1450 cm^{-1}): Methyl group deformations.

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode for Acid).

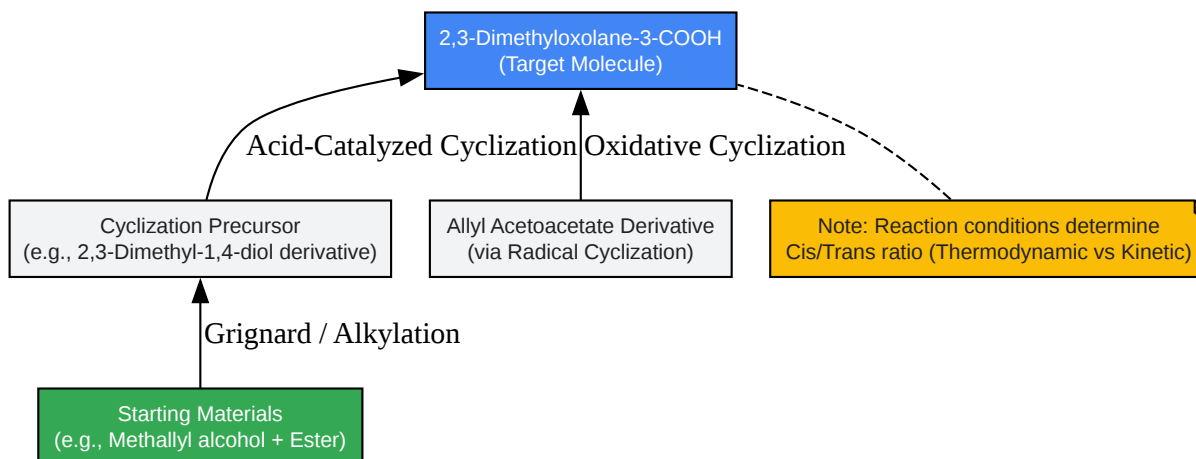
- Molecular Ion (M^+): m/z 144 (Weak in EI).
- Base Peak: Likely m/z 99 (Loss of $-\text{COOH}$, $[M-45]^+$) or m/z 71 (Ring fragmentation).
- Diagnostic Fragments:
 - m/z 129: $[M - \text{CH}_3]^+$ (Loss of methyl).
 - m/z 126: $[M - \text{H}_2\text{O}]^+$ (Dehydration, common in acids).
 - m/z 99: $[M - \text{COOH}]^+$ (Alpha-cleavage at quaternary C3).

Synthesis & Stereochemical Pathways

Understanding the synthesis is crucial for identifying impurities (e.g., diastereomers or regioisomers).

Retrosynthetic Analysis (Graphviz Diagram)

The following diagram illustrates the logical disconnection of the molecule to likely precursors.



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Figure 1: Retrosynthetic analysis showing potential pathways to the 2,3-dimethyloxolane scaffold. The formation of the quaternary center at C3 is the rate-determining stereochemical step.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution data and prevent line broadening from acid exchange:

- Solvent: Use CDCl_3 (99.8% D) for routine analysis. For better resolution of the acid proton, use DMSO-d_6 .
- Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug to remove any suspended inorganic salts (e.g., from synthesis workup).
- Acquisition:
 - ^1H : 16 scans, 1-second relaxation delay.

- ^{13}C : 1024 scans minimum due to the low sensitivity of quaternary carbons (C3) and carbonyls.

Protocol 2: GC-MS Derivatization (Methyl Esterification)

Direct GC-MS of carboxylic acids often leads to tailing. Derivatization to the methyl ester is recommended.

- Reagent: Trimethylsilyldiazomethane (TMS-CHN₂) or BF₃·MeOH.
- Procedure:
 - Dissolve 5 mg of acid in 0.5 mL MeOH.
 - Add 0.2 mL of 10% BF₃·MeOH.
 - Heat at 60°C for 15 minutes.
 - Extract with Hexane (1 mL).
 - Inject 1 μL of the Hexane layer into GC-MS.
- Result: The methyl ester (Methyl 2,3-dimethyloxolane-3-carboxylate) will elute as a sharp peak with $M^+ = 158$.

Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can absorb moisture; keep desiccated.
- Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents which may open the ether ring.
- Safety: Irritant. Wear standard PPE (gloves, goggles).

References

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- PubChem. Compound Summary for Tetrahydrofuran-3-carboxylic acid derivatives. National Library of Medicine.

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